2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-10-18-19-14(24-10)17-13(21)9-23-15-16-6-7-20(15)11-4-3-5-12(8-11)22-2/h3-8H,9H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPHBIYFUVHHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions. The process begins with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents include sulfur-containing compounds and various catalysts to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: This can affect the imidazole ring, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings .
Scientific Research Applications
2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the classes of thiadiazoles and imidazoles. It combines imidazole and thiadiazole moieties, known for their diverse biological activities. The presence of the methoxyphenyl group and the methyl substitution on the thiadiazole enhances its potential pharmacological properties. The molecular formula is , with a molecular weight of approximately 306.40 g/mol.
Applications
The primary applications of this compound include its use as an anticancer agent. Studies suggest that similar compounds exhibit significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.
Anticancer agents
Thiazole derivatives are recognized as agents with diverse biological activities, encompassing anticancer properties . El-Naggar et al. synthesized a novel series of thiazole-hydrazine derivatives with potential as CDK2 inhibitors . All synthesized compounds were tested for their antiproliferative activities against four cancer cell lines . Among the synthesized series compound, St.18 was the most active derivative on CDK2, exhibiting the highest potency, being two-fold more potent than the roscovitine positive control against this target .
Key chemical properties
Key chemical properties include the compound's stability under neutral conditions, but it may undergo transformations when subjected to strong acids or bases.
Potential interactions
The compound's structural features suggest potential interactions with biological targets due to its heterocyclic nature.
Reactivity
Mechanism of Action
The mechanism of action of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The thiadiazole ring may interact with biological membranes or proteins, affecting cellular processes .
Comparison with Similar Compounds
Table 1. Structural and Physical Properties of Analogous Compounds
*Melting points for compounds (e.g., 4d: ~200–210°C) are typically higher than phenoxy-thiadiazoles (), likely due to benzimidazole’s rigid planar structure enhancing crystallinity .
Electronic and Spectral Properties
- NMR shifts : The target compound’s 3-methoxyphenyl group would produce distinct aromatic proton signals (δ ~6.8–7.5 ppm) compared to electron-withdrawing substituents (e.g., 4-nitrophenyl in 4g: δ ~8.0–8.5 ppm) .
- IR spectroscopy : The acetamide C=O stretch (~1680–1700 cm⁻¹) and thiadiazole C-S vibrations (~650–700 cm⁻¹) align with analogs in and .
Key Differentiators and Challenges
- Metabolic stability : The 5-methyl-thiadiazole may reduce hepatic clearance compared to unsubstituted thiadiazoles (e.g., 5k) .
Biological Activity
The compound 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.
Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H14N4O2S2
- Molecular Weight: 342.41 g/mol
Synthesis
The synthesis typically involves several key steps:
- Formation of the Imidazole Ring: This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups: Electrophilic aromatic substitution is used to attach the methoxyphenyl group.
- Final Coupling: The acetamide moiety is coupled with the functionalized imidazole, often using coupling reagents such as EDCI or DCC.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro tests showed activity against various bacterial strains, including Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 3.125 μg/mL for certain derivatives .
- The compound also displayed antifungal and antioxidant activities, highlighting its potential as a broad-spectrum antimicrobial agent.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial survival.
- Receptor Interaction: It could modulate receptor activity involved in signal transduction pathways.
- Gene Expression Modulation: The compound may influence transcription factors that regulate gene expression related to microbial resistance.
Case Study 1: Antitubercular Activity
A study evaluated a series of imidazole derivatives for their antitubercular activity. Among them, compounds similar to the target molecule showed promising results with MIC values indicating effective inhibition of Mycobacterium tuberculosis growth .
Case Study 2: Cytotoxicity Assessment
In cytotoxicity studies, the active compounds exhibited low toxicity against normal cell lines while maintaining potent antimicrobial effects. This suggests a favorable therapeutic index for further development .
Table 1: Biological Activity Summary
| Activity Type | Test Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 3.125 | |
| Antifungal | Various strains | - | |
| Antioxidant | DPPH Assay | - |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Imidazole Formation | Cyclization under acidic/basic conditions |
| Functional Group Addition | Electrophilic aromatic substitution |
| Final Coupling | Coupling with acetamide using EDCI/DCC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
